Nudiposide

概要

説明

Nudiposide is a naturally occurring aromatic glucoside that can be isolated from various plant sources, including Berchemia racemosa and Saraca asoca . It is classified as a lignan glycoside and has been studied for its significant neuroprotective activities, as well as its protective effects against sepsis .

準備方法

Synthetic Routes and Reaction Conditions

Nudiposide can be isolated from plant sources through extraction and purification processes. For instance, the dried bark of Saraca asoca can be ground into a coarse powder and extracted with methyl alcohol (MeOH). The extract is then partitioned successively with n-hexane, ethyl acetate, and n-butanol to afford different extracts. These extracts are further subjected to repeated-column chromatography to isolate this compound .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale extraction from plant materials, followed by purification using techniques such as column chromatography. The specific conditions and solvents used may vary depending on the plant source and the desired purity of the final product.

化学反応の分析

Types of Reactions

Nudiposide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

科学的研究の応用

Nudiposide has a wide range of scientific research applications, including:

Neuroprotection: It has significant neuroprotective activities against glutamate-injured neurotoxicity in HT22 cells.

Antioxidant Activity: It has been isolated from Saraca asoca and shown to have potent antioxidant activity, as determined by the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical-scavenging assay.

作用機序

Nudiposide exerts its effects through various molecular targets and pathways. For instance, its neuroprotective activity is likely mediated by its ability to inhibit glutamate-induced neurotoxicity. Additionally, its protective effects against sepsis may involve modulation of inflammatory cytokines such as TNF-α and IL-10 .

類似化合物との比較

Nudiposide is similar to other lignan glycosides such as lyoniside and schizandriside. These compounds share structural similarities and are often isolated from the same or related plant sources . this compound is unique in its specific neuroprotective and anti-sepsis activities, which may not be as pronounced in other lignan glycosides.

List of Similar Compounds

- Lyoniside

- Schizandriside

- 5-Methoxy-9-β-xylopyranosyl-(−)-isolariciresinol

- Icariside E3

生物活性

Nudiposide is a lignan compound primarily isolated from the roots of various plants, including blueberries and avocado peels. It has garnered attention in recent years due to its diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

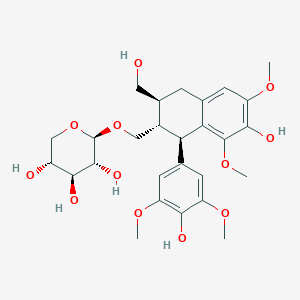

This compound is classified as a lignan, characterized by its unique bicyclic structure. It is often studied in conjunction with other bioactive compounds due to its presence in plant extracts. The molecular formula of this compound is , and its structure can be represented as follows:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study evaluating the antioxidant capacity of various lignans found that this compound effectively scavenged free radicals and inhibited lipid peroxidation. This activity was measured using several assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 30 |

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses. In vitro studies demonstrated that it inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism appears to involve the suppression of NF-κB signaling pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines, including:

- Human colorectal adenocarcinoma (Caco-2)

- Human lung cancer (A549)

- HeLa cells (cervical cancer)

In these studies, this compound exhibited cytotoxic effects, leading to decreased cell viability. The results from a resazurin reduction assay indicated that this compound reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| Caco-2 | 50 |

| A549 | 40 |

| HeLa | 35 |

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on key enzymes related to metabolic disorders. Notably, it demonstrated moderate inhibition of α-glucosidase and tyrosinase, enzymes implicated in diabetes and skin pigmentation disorders respectively.

| Enzyme | Inhibition (%) at 100 µg/mL |

|---|---|

| α-Glucosidase | 45 |

| Tyrosinase | 30 |

Study on Antidiabetic Effects

A case study involving diabetic mice treated with this compound showed a significant reduction in blood glucose levels compared to control groups. The treatment resulted in improved glycemic control and enhanced insulin sensitivity.

Study on Cancer Cell Lines

In a controlled laboratory setting, this compound was tested on various cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis in cancerous cells through the activation of caspase pathways.

特性

IUPAC Name |

(2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3/t14-,15-,16-,20+,22+,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDZRGQRNHELQM-NHJKQUFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318474 | |

| Record name | Nudiposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62058-46-2 | |

| Record name | Nudiposide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62058-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nudiposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。